molecular formula C22H20N4O3S B2737403 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL CAS No. 1251690-63-7

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL

Cat. No.: B2737403
CAS No.: 1251690-63-7
M. Wt: 420.49
InChI Key: KPASFBSGEBKSEU-UHFFFAOYSA-N
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Description

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an oxadiazole ring, an ethylphenyl group, and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, such as 2-aminopyrimidine and 2-thiopyrimidine.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, such as 3-phenyl-1,2,4-oxadiazole and 3-methyl-1,2,4-oxadiazole.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-14-4-6-16(7-5-14)21-25-20(29-26-21)13-30-22-23-18(12-19(27)24-22)15-8-10-17(28-2)11-9-15/h4-12H,3,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPASFBSGEBKSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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